molecular formula C5H5N5OS B018839 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one CAS No. 22288-75-1

2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one

Cat. No.: B018839
CAS No.: 22288-75-1
M. Wt: 183.19 g/mol
InChI Key: WXJXCKXWZOPRJT-UHFFFAOYSA-N
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Description

2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one is a heterocyclic compound with the molecular formula C5H5N5OS It is a derivative of pyrimidine, characterized by the presence of amino groups at positions 2 and 6, a thiocyanate group at position 5, and a keto group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyanamide and thiourea.

    Cyclization: The initial step involves the cyclization of cyanamide and thiourea to form the pyrimidine ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Thiocyanation: The thiocyanate group is introduced at position 5 by reacting the intermediate compound with thiocyanate salts, such as potassium thiocyanate, under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature: Maintaining an optimal temperature to facilitate the cyclization and thiocyanation reactions.

    Reaction Time: Ensuring sufficient reaction time for complete conversion of starting materials to the desired product.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming the corresponding alcohol.

    Substitution: The amino and thiocyanate groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

    Biological Studies: The compound is studied for its interactions with enzymes and proteins, providing insights into biochemical pathways.

    Industrial Applications: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diaminopyrimidin-4(3H)-one: Lacks the thiocyanate group at position 5.

    5-Thiocyanatopyrimidin-4(3H)-one: Lacks the amino groups at positions 2 and 6.

    2,4,6-Triaminopyrimidine: Contains an additional amino group at position 4.

Uniqueness

2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one is unique due to the presence of both amino and thiocyanate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

(2,4-diamino-6-oxo-1H-pyrimidin-5-yl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5OS/c6-1-12-2-3(7)9-5(8)10-4(2)11/h(H5,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJXCKXWZOPRJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)SC1=C(N=C(NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506542
Record name 2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22288-75-1
Record name 2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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